molecular formula C24H21NO4 B8685827 FMoc-3-(4-aminophenyl)propionic acid

FMoc-3-(4-aminophenyl)propionic acid

Cat. No.: B8685827
M. Wt: 387.4 g/mol
InChI Key: MNSQFCOAFICMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMoc-3-(4-aminophenyl)propionic acid is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C24H21NO4/c25-16-11-9-15(10-12-16)13-21(23(26)27)24(28)29-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14,25H2,(H,26,27)

InChI Key

MNSQFCOAFICMAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC4=CC=C(C=C4)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-aminophenyl)propionic acid (250 mg, 1.5 mmol) in a 10 mL flask was dissolved in a mixture of 10% aqueous sodium bicarbonate (0.32 mL) and tetrahydrofuran (2.2 mL) then cooled in an ice/water bath. 9-fluorenylmethyl chloroformate (422 mg, 1.5 mmol) was added in small portions over 3 min. After 4 h the cooling bath was removed. After additional 4 h at room temperature, the reaction was extracted with deionized water (2 mL) and ethyl ether (2 mL) and the aqueous layer was brought to pH 4 with dilute HCl and placed in a refrigerator. After 1 h solid was collected by vacuum filtration and washed with deionized water then dried under vacuum to give 470 mg of product (80% yield). Mass spectrum (M+Na)+ calcd for C24H21NO4, 400.1. found 410.0.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step Two
Yield
80%

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